MB21's Pan-Serotype Cellular Antiviral Activity vs. Serotype-Limited or Uncharacterized Alternatives
MB21 demonstrates the ability to inhibit all four dengue virus serotypes (DENV-1 to -4) in cell culture, a critical differentiator from many DENV protease inhibitors that are only tested against a single serotype or lack cellular efficacy data. In a direct assessment using Vero cells, MB21 suppressed viral antigen synthesis across all four serotypes at concentrations of 20 µM and 30 µM, with the most pronounced effect observed for DENV-2 [1]. This pan-serotype suppression translated to a significant reduction in infectious virus production for all serotypes [1]. In contrast, the highly potent repurposed inhibitor AT101 (IC₅₀ = 0.81 µM against DENV NS2B/NS3 protease) lacks any reported cellular antiviral data against dengue serotypes, limiting its utility as a tool compound [2].
| Evidence Dimension | Pan-serotype antiviral efficacy in cell culture |
|---|---|
| Target Compound Data | MB21 suppresses viral antigen synthesis and reduces infectious virus production for DENV-1, -2, -3, and -4 in Vero cells at 20-30 µM [1]. |
| Comparator Or Baseline | AT101: No published cellular antiviral data against DENV serotypes [2]. Many in-class inhibitors lack pan-serotype validation. |
| Quantified Difference | Qualitative: MB21 uniquely demonstrates pan-serotype cellular efficacy; comparators often lack this validation. |
| Conditions | Vero cell culture; viral antigen detection by immunofluorescence; infectious virus quantification by plaque assay. |
Why This Matters
This ensures that experiments using MB21 can model inhibition of all clinically relevant dengue serotypes, a critical requirement for pan-dengue antiviral research not met by many alternative inhibitors.
- [1] Raut R, et al. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture. Virol J. 2015;12:26. (Fig. 4 and associated text) View Source
- [2] Saleem HN, et al. Repurposing of investigational cancer drugs: Early phase discovery of dengue virus NS2B/NS3 protease inhibitors. Arch Pharm (Weinheim). 2023;356(11):e2300292. View Source
